![molecular formula C21H24N2O2 B12618154 N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide CAS No. 920016-91-7](/img/structure/B12618154.png)
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Industrial production methods often rely on these synthetic routes to ensure the stereochemical integrity of the final product .
Chemical Reactions Analysis
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other complex molecules . In biology, it has been studied for its potential as a bioactive molecule with various pharmacological properties . In medicine, it is being explored for its potential therapeutic applications . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl]-2-phenoxybenzamide can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octan-3-ol and its derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and overall chemical properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
CAS No. |
920016-91-7 |
|---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(3-azabicyclo[3.2.1]octan-8-ylmethyl)-2-phenoxybenzamide |
InChI |
InChI=1S/C21H24N2O2/c24-21(23-14-19-15-10-11-16(19)13-22-12-15)18-8-4-5-9-20(18)25-17-6-2-1-3-7-17/h1-9,15-16,19,22H,10-14H2,(H,23,24) |
InChI Key |
QMAUWXJEUBEDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C2CNC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


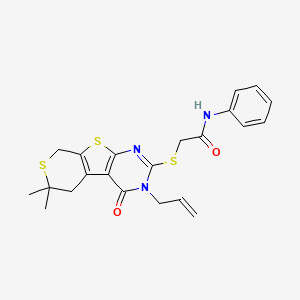
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
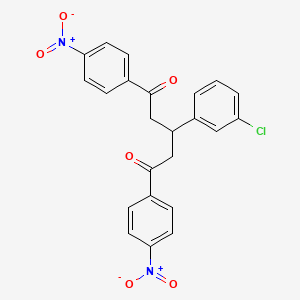
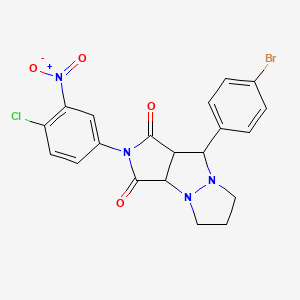
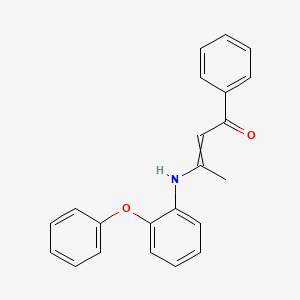
![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
![3-[2-(2,6-Dimethylphenoxy)anilino]-1-phenylbut-2-en-1-one](/img/structure/B12618105.png)
![1-[5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]azepane](/img/structure/B12618122.png)
![Methanone, [4-[2-[2-amino-4-(methylamino)pyrido[2,3-d]pyrimidin-7-yl]-3-(trifluoromethyl)phenyl]-1-piperazinyl]-2-furanyl-](/img/structure/B12618126.png)
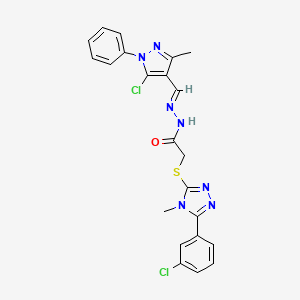

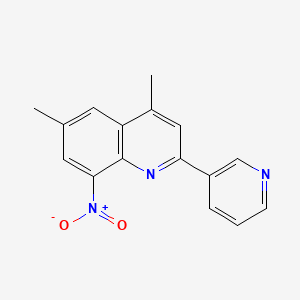
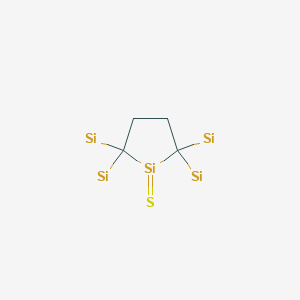
![(2S)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12618157.png)
